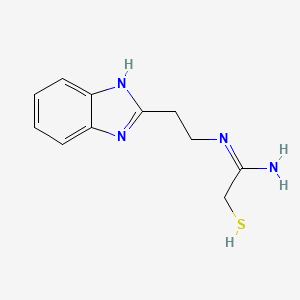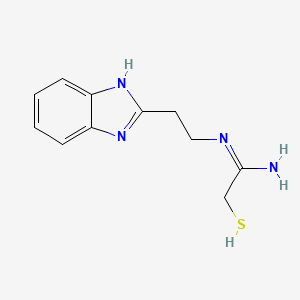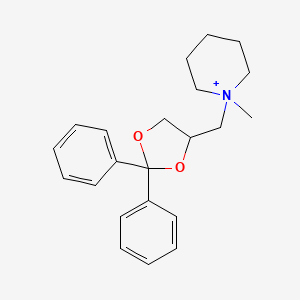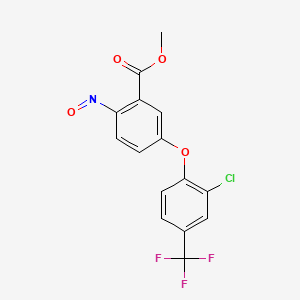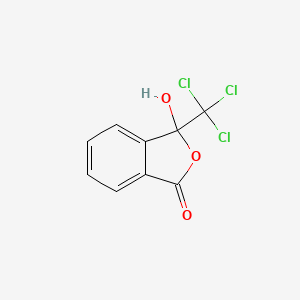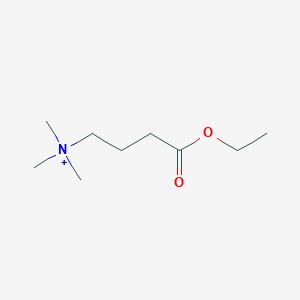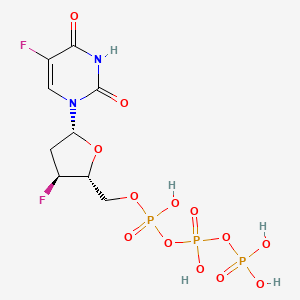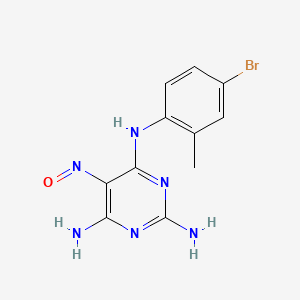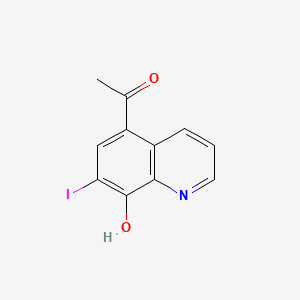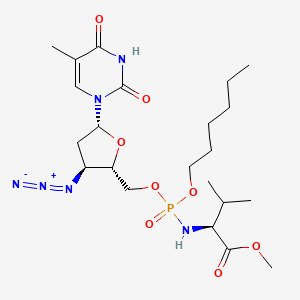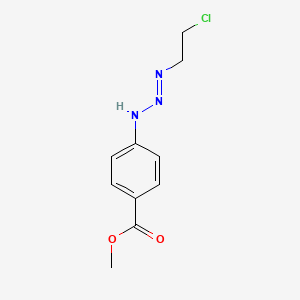
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “NIOSH/DG5050000” is commonly known as diesel particulate matter. Diesel particulate matter is a complex mixture of particles that are emitted from diesel engines. These particles are primarily composed of elemental carbon, organic carbon compounds, and trace amounts of metallic compounds. Diesel particulate matter is a significant concern due to its potential health impacts, including respiratory and cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diesel particulate matter is not synthesized in a laboratory setting but is produced as a byproduct of the combustion of diesel fuel in engines. The combustion process involves the oxidation of hydrocarbons present in diesel fuel, leading to the formation of various byproducts, including particulate matter.
Industrial Production Methods
In industrial settings, diesel particulate matter is generated during the operation of diesel-powered machinery and vehicles. The production of diesel particulate matter can be influenced by factors such as engine type, fuel composition, and operating conditions. Efforts to reduce diesel particulate matter emissions include the use of cleaner fuels, advanced engine technologies, and exhaust after-treatment systems such as diesel particulate filters.
Chemical Reactions Analysis
Types of Reactions
Diesel particulate matter undergoes several chemical reactions, including:
Oxidation: The elemental carbon in diesel particulate matter can undergo oxidation to form carbon dioxide.
Adsorption: Organic compounds in diesel particulate matter can adsorb onto the surface of the particles.
Condensation: Volatile organic compounds can condense onto the particulate matter, increasing its mass and altering its composition.
Common Reagents and Conditions
The oxidation of diesel particulate matter typically occurs in the presence of oxygen at high temperatures, such as those found in diesel engines or exhaust after-treatment systems. Catalysts, such as platinum or cerium oxide, can be used to enhance the oxidation process.
Major Products Formed
The primary products formed from the oxidation of diesel particulate matter include carbon dioxide and water. Additionally, the adsorption and condensation processes can result in the formation of complex organic compounds on the surface of the particulate matter.
Scientific Research Applications
Diesel particulate matter has been extensively studied in various scientific fields due to its environmental and health impacts. Some of the key research applications include:
Environmental Science: Studying the impact of diesel particulate matter on air quality and climate change.
Toxicology: Investigating the health effects of exposure to diesel particulate matter, including respiratory and cardiovascular diseases.
Engineering: Developing technologies to reduce diesel particulate matter emissions from engines and industrial processes.
Public Health: Assessing the effectiveness of regulations and interventions aimed at reducing exposure to diesel particulate matter.
Mechanism of Action
The health effects of diesel particulate matter are primarily due to its ability to penetrate deep into the respiratory system. The small size of the particles allows them to reach the alveoli in the lungs, where they can cause inflammation and oxidative stress. The organic compounds adsorbed onto the particulate matter can also contribute to its toxicity by generating reactive oxygen species and inducing cellular damage.
Comparison with Similar Compounds
Diesel particulate matter can be compared to other types of particulate matter, such as those produced from gasoline engines or industrial processes. Some similar compounds include:
Gasoline Particulate Matter: Produced from the combustion of gasoline, typically contains lower levels of elemental carbon compared to diesel particulate matter.
Coal Combustion Particulate Matter: Generated from the burning of coal, contains higher levels of metallic compounds and sulfur compared to diesel particulate matter.
Biomass Combustion Particulate Matter: Produced from the burning of biomass, such as wood or agricultural residues, contains a higher proportion of organic carbon compared to diesel particulate matter.
Diesel particulate matter is unique due to its high content of elemental carbon and its association with diesel engine emissions. The specific composition and health impacts of diesel particulate matter distinguish it from other types of particulate matter.
Properties
CAS No. |
105633-24-7 |
|---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 4-[2-(2-chloroethylimino)hydrazinyl]benzoate |
InChI |
InChI=1S/C10H12ClN3O2/c1-16-10(15)8-2-4-9(5-3-8)13-14-12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
CNHWBBKWQQMWEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NN=NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


